2-Aminopyrimidine-4-carbonitrile

Vue d'ensemble

Description

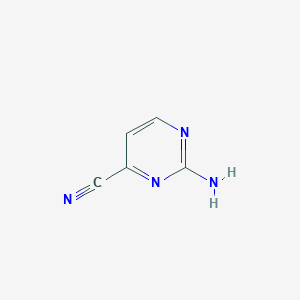

2-Aminopyrimidine-4-carbonitrile is an organic compound with the molecular formula C5H4N4. It is a pyrimidine derivative, characterized by the presence of an amino group at the second position and a nitrile group at the fourth position of the pyrimidine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyrimidine-4-carbonitrile typically involves the reaction of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine. This reaction is carried out without the use of solvents or catalysts, and it proceeds efficiently at temperatures ranging from 80°C to 90°C . Another method involves the condensation of amidines with β-dicarbonyl compounds, followed by cyclization of the resulting intermediates .

Industrial Production Methods: These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Aminopyrimidine-4-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents such as ethanol .

Major Products: The major products formed from these reactions include substituted pyrimidine derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

2-Aminopyrimidine-4-carbonitrile has emerged as a promising scaffold in drug discovery due to its ability to interact with various biological targets:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for treating infections. For instance, certain modifications have demonstrated enhanced activity against bacterial strains.

- Anti-inflammatory Agents : The compound's interaction with adenosine receptors (A1 and A2A) has been linked to anti-inflammatory effects, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Cancer Therapy : Studies have shown that specific derivatives can inhibit cancer cell proliferation. For example, certain 2-aminopyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including Hep2 and PC3 .

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes:

- β-glucuronidase Inhibition : A significant area of research focuses on the inhibition of β-glucuronidase, an enzyme associated with several pathological conditions such as colon cancer and renal diseases. One study identified a derivative with an IC50 value of 2.8 µM, significantly outperforming standard inhibitors .

- Protein Kinase Inhibition : Recent studies have explored the synthesis of derivatives aimed at inhibiting various protein kinases, which play critical roles in cell signaling pathways and cancer progression .

Case Study 1: Antiproliferative Activity

A comprehensive study synthesized various derivatives of this compound and assessed their antiproliferative properties. The results indicated that specific substitutions on the pyrimidine ring significantly enhanced activity against cancer cell lines such as Hep2 and PC3. This highlights the potential of this compound in developing targeted cancer therapies.

Case Study 2: Inhibition of β-glucuronidase

In another study, 27 derivatives were synthesized from 2-amino-4,6-dichloropyrimidine and evaluated for β-glucuronidase inhibitory activity. The most potent derivative exhibited an IC50 value much lower than conventional inhibitors, suggesting its potential for therapeutic applications in diseases associated with elevated enzyme activity .

Case Study 3: Adenosine Receptor Binding Studies

A systematic evaluation of 108 derivatives revealed significant variations in affinity and selectivity for adenosine receptors. This study emphasized the importance of structural modifications in enhancing biological activity, particularly regarding selective antagonism between A1AR and A2AAR .

Data Tables

Mécanisme D'action

The mechanism of action of 2-Aminopyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it disrupts the function of microbial enzymes and cellular processes. As an anti-inflammatory agent, it inhibits the expression and activity of inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase .

Comparaison Avec Des Composés Similaires

2-Aminopyrimidine: Lacks the nitrile group, making it less versatile in certain chemical reactions.

4-Aminopyrimidine-5-carbonitrile: Similar structure but with different substitution patterns, leading to varied chemical and biological properties.

Uniqueness: 2-Aminopyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of pharmaceuticals and other bioactive molecules .

Activité Biologique

Overview

2-Aminopyrimidine-4-carbonitrile (CHN) is an organic compound belonging to the pyrimidine family, characterized by an amino group at the second position and a nitrile group at the fourth position. Its structural features contribute to its diverse biological activities, making it a significant subject of research in medicinal chemistry.

The biological activity of this compound is primarily linked to its interactions with various biochemical pathways and molecular targets:

- Adenosine Receptor Interaction : This compound has shown affinity for adenosine A1 and A2A receptors, which play crucial roles in numerous physiological processes, including cardiac function and neuronal activity. The binding of this compound to these receptors can modulate cyclic adenosine monophosphate (cAMP) levels, influencing downstream cellular signaling pathways .

- Anti-inflammatory Effects : Pyrimidine derivatives are known for their anti-inflammatory properties, which are attributed to the inhibition of inflammatory mediators. This compound may exert similar effects, potentially reducing inflammation through its biochemical interactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have demonstrated that derivatives of 2-aminopyrimidine compounds possess significant antiproliferative effects against various cancer cell lines. For instance, modifications in the structure have led to improved activity against HeLa and MDA-MB-231 cell lines, with IC values indicating enhanced effectiveness .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on β-glucuronidase, an enzyme associated with several pathological conditions. One derivative showed an IC value of 2.8 µM, significantly outperforming standard inhibitors .

Case Studies and Research Findings

Several studies have explored the biological potential of this compound and its derivatives:

- Antiproliferative Activity : A comprehensive study synthesized various derivatives and assessed their antiproliferative properties. The results indicated that certain substitutions on the pyrimidine ring significantly enhanced activity against cancer cell lines such as Hep2 and PC3 .

- Inhibition of β-glucuronidase : Research focused on synthesizing 27 derivatives of 2-aminopyrimidine, revealing that specific structural features enhance β-glucuronidase inhibition. The most potent compound exhibited an IC value much lower than conventional inhibitors, suggesting a promising therapeutic avenue .

- Adenosine Receptor Binding Studies : A systematic evaluation of 108 derivatives highlighted significant variations in affinity and selectivity for adenosine receptors. These findings underscore the importance of structural modifications in enhancing biological activity .

Data Tables

| Compound | Activity Type | IC Value (µM) | Target |

|---|---|---|---|

| Compound 24 | β-glucuronidase Inhibitor | 2.8 | β-glucuronidase |

| Derivative A | Antiproliferative | <10 | HeLa Cell Line |

| Derivative B | Antiproliferative | <15 | MDA-MB-231 Cell Line |

Propriétés

IUPAC Name |

2-aminopyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-3-4-1-2-8-5(7)9-4/h1-2H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTOJHBUFJPGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587384 | |

| Record name | 2-Aminopyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36314-98-4 | |

| Record name | 2-Amino-4-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36314-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.